Hydrazine hydrate

Beschreibung

Eigenschaften

IUPAC Name |

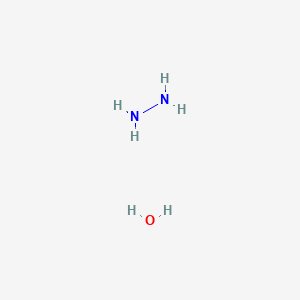

hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7803-57-8, 302-01-2 (Parent) | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9037240 | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |

| Record name | Hydrazine hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10217-52-4, 7803-57-8 | |

| Record name | Hydrazine, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Hydrazine hydrate (N₂H₄·H₂O), a colorless, fuming liquid with a faint, ammonia-like odor, is a versatile and highly reactive chemical compound.[1][2] Its utility as a potent reducing agent, a precursor in chemical synthesis, and an oxygen scavenger in water treatment underscores its importance across various scientific and industrial domains, including pharmaceuticals, agrochemicals, and aerospace.[3][4][5] This technical guide provides an in-depth overview of the critical physical and chemical properties of this compound, supported by structured data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research, development, and safety applications.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, storage, and application in experimental and industrial settings. A summary of its key physical properties is presented in the tables below. It is important to note that commercial this compound is available in various concentrations, which can influence these values.

Table 1: General Physical Properties of this compound

| Property | Description |

| Appearance | Colorless, fuming, oily liquid[1][2] |

| Odor | Faint, ammonia-like[1][2] |

| Molecular Formula | N₂H₄·H₂O[3][6] |

| Molecular Weight | Approximately 50.06 g/mol [3][6] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Boiling Point | ~120.1 °C[1][3][7] | |

| Melting Point | ~-51.7 °C[1][8] | |

| Density | ~1.032 g/cm³ at 21 °C[1][5][7] | Denser than anhydrous hydrazine. |

| Refractive Index | ~1.4284 (at 20°C, for the D-line of sodium)[1][9] | |

| pH | 10-12[8][9] | Weakly alkaline. |

| Flash Point | ~75 °C (167 °F)[8][10] | Combustible liquid.[8] |

| Auto-ignition Temperature | ~290 °C[11] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Miscible[1][7][12] |

| Ethanol | Miscible[4][7] |

| Methanol | Soluble[9] |

| Chloroform | Insoluble[1][7] |

| Ether | Insoluble[1][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble[9] |

Chemical Properties

This compound's chemical behavior is characterized by its strong reducing capabilities, its basic nature, and its thermal instability. These properties are central to its utility in chemical synthesis and other applications.

Basicity

This compound is a weak base, reacting with acids to form hydrazinium salts.[5][7] This basicity is comparable to that of ammonia.[5]

-

Reaction with Water: N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ (Kb = 1.3 x 10⁻⁶)[5]

Reducing Agent

This compound is a powerful reducing agent, a property leveraged in numerous chemical transformations.[1][3][13] It is capable of reducing a variety of functional groups and metal salts.[5][14]

-

Wolff-Kishner Reduction: This reaction utilizes hydrazine to reduce the carbonyl group of a ketone or aldehyde to a methylene group.[14]

-

Reduction of Metal Salts: It can reduce salts of less active metals (e.g., silver, gold, platinum) to their elemental form.[5] This is applied in processes like electroless nickel plating.[5]

-

Oxygen Scavenging: In industrial boilers and heating systems, this compound is used to remove dissolved oxygen, thereby preventing corrosion.[3][5] The reaction is: N₂H₄ + O₂ → N₂ + 2H₂O.[5]

Decomposition

This compound can decompose, particularly at elevated temperatures or in the presence of catalysts, into nitrogen, hydrogen, and ammonia.[4][15] The decomposition can follow two main pathways:

The complete decomposition to hydrogen and nitrogen is often the desired pathway, for instance, in applications for hydrogen production.[15]

Caption: Thermal Decomposition Pathways of this compound.

Reactivity with Oxidizers and Other Substances

This compound reacts violently with strong oxidizing agents, and contact may cause spontaneous ignition.[1][4] It can also react with alkali metals and certain metal oxides, which can lead to fire and decomposition.[1][4] It is corrosive to materials such as glass, rubber, and leather.[4]

Experimental Protocols

The following sections outline general methodologies for determining the key physical and chemical properties of this compound. Crucially, all work with this compound must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, due to its toxicity and corrosive nature. [8][11][16]

Determination of Boiling Point

-

Apparatus: A small-scale distillation apparatus equipped with a thermometer.

-

Procedure:

-

Place a small, known volume of this compound into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus in a fume hood.

-

Gently heat the flask using a heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.[17]

-

Allow the apparatus to cool completely before dismantling.

-

Determination of Density

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder.

-

Carefully add a known volume of this compound to the graduated cylinder.

-

Reweigh the graduated cylinder containing the this compound.

-

The density is calculated by dividing the mass of the this compound (final mass - initial mass) by its volume.[18]

-

Determination of Solubility

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Add a small amount of this compound to a test tube.

-

Add the solvent to be tested (e.g., water, ethanol) to the test tube.

-

Gently agitate the mixture using a vortex mixer.

-

Observe whether the this compound dissolves to form a homogeneous solution (miscible/soluble) or if distinct layers remain (immiscible/insoluble).[17]

-

Quantification and Purity Analysis

The purity of this compound can be determined through various analytical techniques, with titration being a common method.

Caption: Workflow for Purity Determination by Titration.

Titration with Potassium Iodate (KIO₃):

-

Principle: this compound is oxidized by potassium iodate in an acidic medium. The endpoint is detected by a color change.[19]

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

-

Acidify the solution with hydrochloric acid.

-

Add an immiscible organic solvent like chloroform or carbon tetrachloride, which will be colored by any free iodine.

-

Titrate the solution with a standardized solution of potassium iodate with vigorous shaking after each addition.

-

The endpoint is reached when the iodine color in the organic layer disappears.[19]

-

The purity of the this compound can be calculated based on the volume and concentration of the KIO₃ solution used.[19]

-

High-Performance Liquid Chromatography (HPLC) can also be employed for the sensitive quantification of hydrazine, often after derivatization to a more stable and detectable compound.[20][21]

Conclusion

This compound is a chemical of significant industrial and research importance, characterized by its potent reducing properties, basicity, and specific physical characteristics. A thorough understanding of these properties is paramount for its safe and effective use. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for working with this versatile compound. Adherence to strict safety protocols is essential when handling this compound due to its inherent hazards.

References

- 1. This compound | 7803-57-8 [chemicalbook.com]

- 2. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Relic Chemicals [relicchemicals.in]

- 4. Chemical Properties and Dissolution of this compound - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. This compound (1:1) | H4N2.H2O | CID 24654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Industrial this compound physical and chemical properties and applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound CAS#: 7803-57-8 [m.chemicalbook.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Hydrazine [commonorganicchemistry.com]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. alameda.edu [alameda.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scribd.com [scribd.com]

- 20. osha.gov [osha.gov]

- 21. Bot Verification [rasayanjournal.co.in]

Hydrazine Hydrate: A Comprehensive Technical Guide for Scientific Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hydrazine hydrate, a versatile and highly reactive chemical compound with significant applications in chemical synthesis and the pharmaceutical industry. This document covers its fundamental chemical and physical properties, industrial production methods, key synthetic applications with detailed experimental protocols, and its role in modulating biological signaling pathways.

Core Chemical and Physical Properties

This compound (N₂H₄·H₂O) is a colorless, fuming liquid with an ammonia-like odor. It is a powerful reducing agent and a valuable building block in organic synthesis. The presence of water moderates the reactivity of anhydrous hydrazine, making the hydrate a more common and manageable reagent in laboratory and industrial settings.

Identifiers and Molecular Formula

| Identifier | Value |

| CAS Number | 10217-52-4, 7803-57-8 |

| Molecular Formula | N₂H₄·H₂O or H₆N₂O |

| Molecular Weight | 50.06 g/mol |

| Synonyms | Hydrazine monohydrate, Hydrazinium hydroxide |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental design.

| Property | Value |

| Appearance | Colorless, fuming liquid[1][2] |

| Odor | Faint, ammonia-like |

| Density | 1.032 g/mL at 21°C[1] |

| Melting Point | -51.7 °C[1][2] |

| Boiling Point | 120.1 °C[1][2] |

| Flash Point | 74 °C (163 °F)[1] |

| Refractive Index (n²⁰/D) | 1.428[1][2] |

| Vapor Pressure | 5 mm Hg at 25 °C[2] |

| pH | 10-11 (10 g/L aqueous solution)[2] |

| Solubility | Miscible with water and ethanol; insoluble in chloroform and ether[1][3] |

Spectral Data

The spectral characteristics of this compound are important for its identification and characterization.

| Spectral Data Type | Key Features |

| FTIR (cm⁻¹) | The FTIR spectrum of hydrazine monohydrate shows characteristic absorption peaks for the stretching of hydroxyl (–OH) and amine (–NH) groups in the range of 3000-3500 cm⁻¹.[4] |

| Raman (cm⁻¹) | The Raman spectrum of free this compound exhibits a strong peak around 3300 cm⁻¹ corresponding to the NH₂ vibration.[1][2] Specifically, peaks at 3319 cm⁻¹ and 3398 cm⁻¹ are attributed to the NH₂ symmetric and antisymmetric stretching, respectively.[1] |

Industrial Production of this compound

Several industrial processes are employed for the synthesis of this compound. The most common methods are the Raschig process, the Ketazine process (a variation of the Raschig process), and the Peroxide process.

dot

Caption: Industrial production pathways for this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a cornerstone reagent in the synthesis of a wide array of heterocyclic compounds that form the scaffolds of many pharmaceutical agents. Its bifunctional nucleophilic nature makes it ideal for the construction of nitrogen-containing rings.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that exhibit a broad range of biological activities. They are commonly synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7]

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and this compound, a classic example of the Knorr synthesis.

Materials:

-

This compound (55% N₂H₄)

-

Acetylacetone (99%)

-

Water

-

Ether

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100°C)

Procedure:

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution. Alternatively, dissolve 11.8 g (0.20 mole N₂H₄) of this compound in 40 mL of water.[8]

-

Cool the flask in an ice bath until the internal temperature reaches 15°C.[8][9]

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring over a period of 30 minutes.[9]

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[9]

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract the product with 125 mL of ether, followed by four subsequent extractions with 40 mL portions of ether.[9]

-

Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[9]

-

Remove the ether by distillation. The residue, a slightly yellow crystalline solid, is 3,5-dimethylpyrazole. Dry the product under reduced pressure. The expected yield is 37-39 g (77-81%).[9]

-

The product can be further purified by recrystallization from approximately 250 mL of 90-100°C petroleum ether.[9]

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse pharmacological applications. A common synthetic route involves the reaction of hydrazine with formamide or its derivatives.

dot

Caption: General synthesis of 1,2,4-triazoles.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a powerful reaction for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction proceeds via a hydrazone intermediate under basic conditions at elevated temperatures.

dot

Caption: The Wolff-Kishner reduction workflow.

Biological Significance and Signaling Pathways

While hydrazine itself is primarily a synthetic reagent, its derivatives are of significant interest in drug development for their ability to modulate various biological pathways. Recent research has highlighted the potential of hydrazine-containing compounds as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs).

Hydrazine Derivatives as Kinase Inhibitors

Several studies have shown that novel hydrazine derivatives can act as potent inhibitors of kinases in critical signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

dot

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by hydrazine derivatives.

These derivatives can effectively block the signaling cascade that leads to cell proliferation, survival, and angiogenesis, making them promising candidates for anticancer therapies.[10] For example, certain quinazolinone hydrazide triazole derivatives have been shown to inhibit MET receptor tyrosine kinase, leading to an antiproliferative effect in cancer cells.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is corrosive, toxic by inhalation, ingestion, and skin absorption, and is a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents, acids, and metals.

-

Spills: In case of a spill, evacuate the area and absorb the spill with an inert material such as sand or vermiculite. Do not use combustible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

This guide is intended for informational purposes for qualified scientific professionals. Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]

- 7. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

An In-depth Technical Guide to the Reaction Mechanisms of Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of hydrazine hydrate, a versatile and highly reactive chemical intermediate. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed mechanistic insights, experimental protocols, and quantitative data to support advanced chemical synthesis and analysis.

Reaction with Carbonyl Compounds: The Wolff-Kishner Reduction

One of the most prominent applications of this compound in organic synthesis is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes.[1][2] The reaction proceeds in two main stages: the formation of a hydrazone intermediate and the subsequent base-catalyzed decomposition of the hydrazone.

The overall transformation is as follows:

R(R')C=O + N₂H₄·H₂O + 2KOH → R(R')CH₂ + N₂ + 2H₂O + 2K⁺

Mechanism of the Wolff-Kishner Reduction

The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon, forming a hydrazone intermediate. This is followed by a series of deprotonation and protonation steps under strongly basic conditions, leading to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to yield the final alkane product.[1][3]

The rate-determining step is the deprotonation of the hydrazone by a strong base.[2][4]

References

Basic principles of hydrazine hydrate as a reducing agent

Hydrazine Hydrate as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of this compound (N₂H₄·H₂O) as a potent and versatile reducing agent in organic synthesis. This compound is widely utilized for its efficacy in various transformations, most notably the deoxygenation of carbonyls and the reduction of nitro compounds.[1][2] Its utility is driven by the thermodynamically favorable formation of nitrogen gas, which provides a powerful driving force for these reactions.[3][4] This document details the core reaction mechanisms, presents quantitative data, outlines experimental protocols, and discusses critical safety considerations for its application in research and development.

Core Principles and Chemical Properties

This compound is a colorless liquid with a distinct ammonia-like odor.[2][5] It is a strong reducing agent and a convenient, more stable form of anhydrous hydrazine.[6] The primary driving force behind its reducing power is the irreversible formation of highly stable dinitrogen (N₂) gas, which makes many of its reactions thermodynamically favorable.[3][4]

Key Chemical Properties:

-

Formula: N₂H₄·H₂O[2]

-

Appearance: Colorless, oily liquid[5]

-

Basicity (pKb): 5.90[6]

-

Reactivity: Acts as a strong reducing agent, reacting exothermically with oxidizing agents.[6] It is also a nucleophile, which is key to its reaction with carbonyl compounds.[7]

-

Solubility: Miscible with water and ethanol, but insoluble in ether and chloroform.[5]

Hydrazine's utility spans a wide range of chemical transformations, including its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and as a foaming agent for polymers.[1][8]

Key Reduction Reactions and Mechanisms

This compound is employed in several critical reduction reactions. The two most prominent applications are the Wolff-Kishner reduction of carbonyl compounds and the reduction of nitroarenes.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a fundamental reaction in organic chemistry that converts aldehydes and ketones into their corresponding alkanes (methylene groups).[9][10] The reaction is conducted under basic conditions at high temperatures, making it a valuable alternative to the acid-catalyzed Clemmensen reduction, especially for substrates sensitive to acid.[11]

The reaction proceeds in two main stages:

-

Hydrazone Formation: The carbonyl compound reacts with hydrazine to form a hydrazone intermediate.[12]

-

Reduction and Nitrogen Elimination: Under strong basic conditions and heat, the hydrazone is deprotonated, leading to a cascade of steps that culminate in the elimination of nitrogen gas and the formation of a carbanion, which is then protonated to yield the final alkane product.[12][13]

The overall transformation is the conversion of a C=O group to a CH₂ group. The rate-determining step is generally considered to be the deprotonation of the hydrazone to form a diimide anion.[9][10]

Reduction of Nitro Compounds

This compound is an effective reducing agent for converting nitro compounds, particularly aromatic nitro compounds, to their corresponding primary amines. This transformation is crucial in the synthesis of anilines, which are vital intermediates in the pharmaceutical and dye industries.[14]

The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or zinc dust.[14] this compound serves as a source of hydrogen through catalytic transfer hydrogenation, which avoids the need for handling hazardous gaseous hydrogen.[14][15]

The mechanism involves the catalytic decomposition of hydrazine on the metal surface to produce diimide (N₂H₂) or hydrogen atoms, which then act as the reducing species. The nitro group is reduced in a stepwise manner to the amine.

Quantitative Data Summary

The efficiency of this compound reductions is highly dependent on the substrate, catalyst, and reaction conditions. Below are tables summarizing typical quantitative data for the Wolff-Kishner reduction and the reduction of nitroarenes.

Table 1: Wolff-Kishner Reduction of Various Carbonyls

| Substrate | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isovanillin | KOH / Ethylene Glycol | 190 | 5 | N/A | [16] |

| Aldehyde | KOH / DGME | 194 | 4 | N/A | [16] |

| General Ketone | KOH / Diethylene Glycol | ~200 | 3-6 | High | [13] |

| Sterically Hindered Ketone | K-t-butoxide / DMSO | Room Temp | N/A | High |[7] |

Note: DGME = Diethylene Glycol Monomethyl Ether. Yields are generally high but specific values depend on the exact substrate.

Table 2: Catalytic Reduction of Halogenated Nitroarenes

| Substrate | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-bromo-4-(tert-butyl)-2-nitrobenzene | 5% Pd/C | 80 | 5 | 92 | [14] |

| 1-chloro-4-nitrobenzene | 5% Pd/C | 80 | 5 | 95 | [14] |

| 1-iodo-4-nitrobenzene | 5% Pd/C | 80 | 5 | 96 | [14] |

| 2-bromo-5-nitropyridine | 5% Pd/C | 80 | 5 | 89 | [14] |

| Aromatic Nitro Compound | Zinc Dust / Methanol | Room Temp | N/A | Good | |

Note: These reactions demonstrate high chemoselectivity, preserving the halogen substituents under mild reflux conditions.[14]

Detailed Experimental Protocols

Adherence to precise experimental procedures is critical for safety and reproducibility.

Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification)

This modified procedure significantly shortens reaction times by distilling off water after the initial hydrazone formation, allowing the reaction temperature to rise.[9][13]

Methodology:

-

To a stirred solution of the aldehyde or ketone (1.0 equiv) and hydrazine monohydrate (5.0 - 20.0 equiv) in a high-boiling solvent like diethylene glycol, potassium hydroxide (KOH) (6.0 - 10.0 equiv) is added at room temperature.[16]

-

The resulting mixture is fitted with a distillation condenser and heated to approximately 110-130 °C for 1 hour to facilitate the formation of the hydrazone.[16]

-

The temperature is then increased to 190-200 °C. Water and excess this compound are removed by distillation.[9][16]

-

The reaction mixture is maintained at this elevated temperature for an additional 4-5 hours, during which the evolution of nitrogen gas is observed.[16]

-

After cooling to room temperature, the mixture is carefully quenched by adding aqueous HCl (e.g., 1.0 M) until the solution is acidic.[16]

-

The product is extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[16]

-

The crude product is purified by flash column chromatography or distillation to afford the desired alkane.[16]

Protocol 2: Selective Reduction of an Aromatic Nitro Compound

This protocol uses a palladium catalyst for the chemoselective reduction of a nitro group in the presence of other reducible functionalities like halogens.[14]

Methodology:

-

A round-bottomed flask is charged with the aromatic nitro compound (1.0 equiv), 5% Palladium on Carbon (Pd/C) catalyst, and methanol as the solvent.[14]

-

This compound (10.0 equiv) is added to the mixture.[14]

-

The resulting solution is heated to reflux (approximately 80 °C) for 5-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[14]

-

Upon completion, the reaction mixture is cooled and filtered through a pad of celite to remove the heterogeneous Pd/C catalyst.[14]

-

The filtrate is concentrated in vacuo to remove the solvent and excess this compound.[14]

-

The residue can be dissolved in a suitable solvent (e.g., chloroform or ethyl acetate) and washed with a saturated sodium chloride solution to remove any remaining this compound.

-

The organic layer is dried, filtered, and concentrated to yield the crude product, which can be further purified if necessary.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.[8]

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin. It is also corrosive and can cause severe skin and eye burns.[17][18] Chronic exposure may pose a carcinogenic risk.[19]

-

Flammability: this compound is a combustible liquid.[17] Vapors can form flammable mixtures with air.[6]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[19] Personal protective equipment (PPE), including nitrile gloves, splash-proof goggles, a face shield, and a lab coat, is mandatory.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[20] Containers should be tightly closed.[21]

-

Spills and Disposal: Small spills can be absorbed with inert material. Large spills may need to be diluted and neutralized.[21] All waste must be disposed of as hazardous waste according to local regulations.[18]

Conclusion

This compound remains a cornerstone reducing agent in modern organic synthesis due to its high efficiency and unique reactivity. Its application in the Wolff-Kishner reduction and the catalytic reduction of nitro compounds provides indispensable pathways for the synthesis of key molecular scaffolds in pharmaceuticals and materials science. A thorough understanding of its reaction mechanisms, coupled with strict adherence to safety protocols, enables researchers to harness its synthetic power effectively and responsibly.

References

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. This compound: an important component of the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Application of this compound [jnforeverchem.com]

- 6. Hydrazine [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. jebchemicals.com [jebchemicals.com]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Selective Reduction of Halogenated Nitroarenes with this compound in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. citedrive.com [citedrive.com]

- 16. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. ehs.unm.edu [ehs.unm.edu]

- 20. files.dep.state.pa.us [files.dep.state.pa.us]

- 21. nexchem.co.uk [nexchem.co.uk]

Synthesis and Production of Hydrazine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary industrial and laboratory-scale synthesis methods for hydrazine hydrate. The document details the core chemical processes, reaction parameters, and experimental protocols, offering a valuable resource for professionals in research and development.

Industrial Production Methods

The commercial production of this compound is dominated by four main processes: the Raschig process, the Olin Raschig process, the Bayer Ketazine process, and the Peroxide (Pechiney-Ugine-Kuhlmann) process. Each method offers distinct advantages and disadvantages concerning yield, energy consumption, and environmental impact.

The Raschig Process

The Raschig process, one of the earliest commercial methods, involves the oxidation of ammonia with sodium hypochlorite.[1] A key feature of this process is the formation of chloramine as an intermediate, which then reacts with excess ammonia to produce hydrazine.[2] To suppress the decomposition of hydrazine by unreacted chloramine, the reaction is carried out in dilute solutions with a significant excess of ammonia.[3] The yield of the Raschig process is typically around 60-70%.[3][4]

Core Reactions:

-

Chloramine Formation: NH₃ + NaOCl → NH₂Cl + NaOH[5]

-

Hydrazine Synthesis: NH₂Cl + NH₃ + NaOH → N₂H₄·H₂O + NaCl

Caption: Reaction pathway of the Bayer Ketazine process.

The Peroxide (Pechiney-Ugine-Kuhlmann) Process

The Peroxide process is considered a "green" chemistry approach as it avoids the production of salt byproducts. I[6]t utilizes hydrogen peroxide as the oxidizing agent in the presence of a ketone (typically methyl ethyl ketone, MEK) and an activator. T[4][6]he process proceeds through the formation of an oxaziridine intermediate, which then reacts with ammonia to form a hydrazone, and subsequently a ketazine. T[4]he ketazine is then hydrolyzed to produce this compound.

[6]Core Reactions:

-

Overall Ketazine Formation: 2NH₃ + H₂O₂ + 2(CH₃)(C₂H₅)CO → (CH₃)(C₂H₅)C=N-N=C(C₂H₅)(CH₃) + 4H₂O 2[7]. Hydrolysis: (CH₃)(C₂H₅)C=N-N=C(C₂H₅)(CH₃) + 2H₂O → N₂H₄·H₂O + 2(CH₃)(C₂H₅)CO

Experimental Workflow for the Peroxide Process

Caption: Workflow of the Peroxide process for this compound synthesis.

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative parameters for the industrial production methods of this compound.

Table 1: Reactant and Reaction Conditions

| Parameter | Raschig Process | Olin Raschig Process | Bayer Ketazine Process | Peroxide Process |

| Oxidizing Agent | Sodium Hypochlorite | Sodium Hypochlorite | Sodium Hypochlorite | Hydrogen Peroxide |

| Nitrogen Source | Ammonia | Ammonia | Ammonia | Ammonia |

| Ketone | None | None | Acetone | Methyl Ethyl Ketone |

| Molar Ratio (Oxidant:Ketone:Ammonia) | High NH₃ excess | 1: - :3 (Chloramine formation)1: - :30 (Hydrazine formation) | 1:2:20 | 1:2:4 |

| Temperature | ~0°C (Chloramine formation)~130°C (Hydrazine formation) | 5°C (Chloramine formation)130°C (Hydrazine formation) | ~35°C | ~50°C |

| Pressure | Atmospheric/Elevated | 2.0-3.0 MPa | ~200 kPa | Atmospheric |

| pH | Alkaline | Alkaline | 12-14 | - |

Data compiled from multiple sources. [3][4][5][7][6] Table 2: Process Outputs and Efficiency

| Parameter | Raschig Process | Olin Raschig Process | Bayer Ketazine Process | Peroxide Process |

| Initial Hydrazine Concentration | ~1% | 1-2% | ~10% (after hydrolysis) | 30-45% (after hydrolysis) |

| Overall Yield | 60-70% | High | ~95% | High |

| Primary Byproduct | Sodium Chloride | Sodium Chloride | Sodium Chloride | Water |

| Energy Consumption | High | High | Lower than Raschig | Low |

Data compiled from multiple sources. [4][8][7][6]

Experimental Protocols: Laboratory-Scale Synthesis

Synthesis of this compound from Hydrazine Sulfate

This protocol details a common laboratory method for the preparation of this compound from hydrazine sulfate.

Materials:

-

Hydrazine sulfate (N₂H₆SO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) *[9] Distilled water

-

Xylene (for concentration)

-

Copper or silver retort/flask (recommended to avoid etching of glass by molten alkali) *[9] Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Reaction Mixture Preparation: In a copper or silver retort, combine 200 g of hydrazine sulfate and 160 g of sodium hydroxide. 2[9]. Addition of Water: Gradually add 75 mL of distilled water to the mixture through the reflux condenser over approximately 5 minutes. The reaction is exothermic and will become vigorous. 3[9]. Reflux: Heat the mixture to reflux for 1.5 hours with continuous stirring. 4[10]. Distillation: Rearrange the apparatus for downward distillation. Heat the flask, initially gently and then more strongly, to distill the this compound. 5[9][10]. Collection: Collect the distillate, which will be an aqueous solution of this compound (typically 40-45%). 6[9]. Concentration (Optional): To obtain a more concentrated solution (e.g., 80-95%), the aqueous distillate can be subjected to azeotropic distillation with xylene. [9][11] * Combine 150 g of the 40-45% this compound solution with 230 mL of xylene in a distillation flask equipped with a fractionating column. [9] * Distill the mixture. The xylene and water will co-distill. [9] * After the xylene-water azeotrope has been removed, the remaining liquid is distilled to yield concentrated this compound.

[11]Safety Precautions: Hydrazine and its solutions are toxic and corrosive. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of Acetone Azine (Intermediate for Ketazine Process)

This protocol outlines the laboratory synthesis of acetone azine, a key intermediate in the Bayer Ketazine process.

Materials:

-

Acetone

-

100% this compound

-

Potassium hydroxide (pellets)

-

Round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Initial Setup: Place 145 g (2.50 moles) of acetone in a 500-mL round-bottomed flask equipped with a mechanical stirrer and a dropping funnel. Cool the flask in an ice bath. 2[12]. Addition of this compound: With vigorous stirring, add 65.5 g (1.31 moles) of 100% this compound from the dropping funnel at a rate that maintains the temperature below 35°C. This addition should take 20-30 minutes. 3[12]. Addition of Potassium Hydroxide: After the addition is complete, continue stirring for another 10-15 minutes. Then, add 50 g of potassium hydroxide pellets while maintaining cooling and vigorous stirring. 4[12]. Phase Separation: Two layers will form. Separate the upper organic layer.

-

Drying: Dry the separated organic layer by allowing it to stand over 25 g of fresh potassium hydroxide pellets for 30 minutes with occasional swirling. 6[12]. Final Drying and Distillation: Filter the liquid and further dry it with two successive 12.5 g portions of potassium hydroxide. Distill the dried liquid to obtain acetone azine.

[12]Safety Precautions: Acetone is flammable. This compound is toxic and corrosive. Perform all steps in a fume hood away from ignition sources. Wear appropriate personal protective equipment.

References

- 1. Raschig process | chemistry | Britannica [britannica.com]

- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Production of Hydrazine - Chempedia - LookChem [lookchem.com]

- 4. chemcess.com [chemcess.com]

- 5. Olin Raschig process - Wikipedia [en.wikipedia.org]

- 6. Peroxide process - Wikipedia [en.wikipedia.org]

- 7. theseus.fi [theseus.fi]

- 8. The comparison of different production processes of this compound? [hangyuanindustrial.com]

- 9. prepchem.com [prepchem.com]

- 10. Sciencemadness Discussion Board - preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Hydrazine hydrate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (N₂H₄·H₂O) is a powerful reducing agent and a versatile intermediate with critical applications in pharmaceuticals, agrochemicals, and various industrial processes. However, its high reactivity necessitates a thorough understanding of its stability profile and strict adherence to appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing this compound's stability, its decomposition pathways, recommended storage conditions, and detailed experimental protocols for its analysis.

Chemical Stability and Decomposition

This compound is a colorless, fuming liquid that is stable under recommended storage conditions.[1] However, its stability is significantly impacted by several external factors, leading to decomposition. The decomposition process is exothermic and can result in a dangerous pressure buildup if contained.[2]

Factors Influencing Stability

The primary factors that compromise the stability of this compound are temperature, exposure to air (oxygen), light, and the presence of catalytic impurities.

-

Temperature: Elevated temperatures accelerate the rate of thermal decomposition.[3] Studies have shown that most decomposition occurs in the vapor phase, and the rate is a direct function of temperature.[3] Significant decomposition can occur at temperatures above 250 °C.[1]

-

Air (Oxygen): this compound readily reacts with atmospheric oxygen in a process known as autoxidation.[4] This reaction leads to a loss of hydrazine content, with the primary products being nitrogen and water.[3] To prevent this, bulk storage containers should be blanketed with an inert gas like nitrogen.

-

Light: Exposure to direct sunlight should be avoided as it can promote decomposition.[1][5] Storage in opaque or amber-colored containers in dark areas is recommended.

-

Catalytic Impurities: The presence of certain metals and their oxides can dramatically catalyze decomposition, even at ambient temperatures.[2] Transition metals such as copper, iron, cobalt, molybdenum, and iridium are particularly effective catalysts.[2] Contact with materials like iron rust can be hazardous and may even lead to spontaneous ignition.[3]

Decomposition Pathways

Hydrous hydrazine can decompose via two main pathways. The reaction conditions, particularly the catalyst used, determine the selectivity towards the desired products.

-

Complete Decomposition (Desired for H₂ Production): This pathway yields nitrogen and hydrogen gas.[6] N₂H₄·H₂O → N₂ + 2H₂ + H₂O

-

Partial Decomposition (Thermodynamically Favored): This pathway results in the formation of ammonia and nitrogen gas.[6] 3N₂H₄·H₂O → 4NH₃ + N₂ + 3H₂O

dot

Caption: Decomposition pathways of this compound.

Quantitative Stability Data

The rate of this compound decomposition is quantifiable and depends heavily on the conditions. Calorimetric methods like Differential Scanning Calorimetry (DSC) are used to study its thermal behavior and determine kinetic parameters.

Table 1: Activation Energy of Thermal Decomposition under Various Conditions

| Condition | Activation Energy (Ea) (kJ/mol) | Analytical Method | Reference |

| In Gold Pan | 38 ± 2 | DSC | [7] |

| In Glass Capillary | 141 ± 8 | DSC | [7] |

| In Nitrogen Atmosphere | 47.3 ± 3.1 | Thermogravimetry (TG) | [8] |

| In Oxygen Atmosphere | 64.9 ± 8.6 | Thermogravimetry (TG) | [8] |

| Catalyzed by Ag-modified TiO₂ (Thermal) | 57.3 | Gas Evolution | [9] |

| Catalyzed by Ag-modified TiO₂ (Photo) | 34.4 | Gas Evolution | [10] |

| Catalyzed by Ru/C (in 0.1 M HNO₃) | 46.6 | Titration | [11] |

Recommended Storage and Handling

Given its reactivity and hazardous nature, strict protocols must be followed for the storage and handling of this compound.

Storage Conditions

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and flammable substances.[12]

-

Temperature: Avoid high temperatures and direct sunlight.[1]

-

Containers: Use tightly closed, original, and properly labeled containers. For bulk storage, corrosion-resistant materials such as stainless steel are recommended. Long-term storage in glass is not advised as it can be slowly etched.

-

Inert Atmosphere: To prevent autoxidation, bulk storage containers should be blanketed with nitrogen.

-

Incompatible Materials: Store separately from acids, oxidizing agents (e.g., peroxides, nitrates), metal oxides, and porous organic materials (e.g., wood, cloth).[1][5]

Handling Procedures

-

Ventilation: All work must be conducted in a certified chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield (if splash hazard exists), and butyl rubber gloves.[13]

-

Spill Management: Have spill control materials and emergency procedures in place. Small spills should be diluted with large amounts of water.

-

Waste Disposal: this compound waste is considered hazardous. Dispose of it, including emptied containers, according to institutional and regulatory guidelines.[13]

dot

Caption: Safe handling workflow for this compound.

Experimental Protocols for Stability Analysis

Regularly assessing the purity and concentration of this compound is crucial for both safety and experimental accuracy. Several analytical methods can be employed.

Protocol 1: Colorimetric Determination of Hydrazine Concentration

This method, adapted from ASTM D1385, is suitable for determining low concentrations of hydrazine in aqueous solutions.[4][14] It relies on the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow-colored azine complex, which is then quantified spectrophotometrically.[15][16]

Methodology:

-

Reagent Preparation:

-

Prepare a color reagent solution of p-dimethylaminobenzaldehyde in a suitable solvent mixture (e.g., methanol and hydrochloric acid).

-

Prepare a series of hydrazine standard solutions of known concentrations.

-

-

Sample Preparation:

-

Collect the aqueous sample containing hydrazine. If necessary, dilute the sample to bring the concentration within the linear range of the assay (typically 5.0 to 200 µg/L).[4]

-

-

Reaction:

-

Measurement:

-

Quantification:

-

Create a calibration curve by plotting the absorbance values of the standard solutions against their concentrations.

-

Determine the concentration of hydrazine in the sample by interpolating its absorbance value on the calibration curve.

-

Protocol 2: Titrimetric Determination of Purity

This method is suitable for assaying the purity of more concentrated this compound solutions. It is based on the oxidation of hydrazine by a standard solution of potassium iodate (KIO₃) in a strong hydrochloric acid medium.[5][18]

Methodology:

-

Reagent Preparation:

-

Prepare and standardize a potassium iodate (KIO₃) titrant solution (e.g., 0.1 N).

-

Prepare a concentrated hydrochloric acid solution.

-

Use chloroform or carbon tetrachloride as an indicator solvent.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water in a glass-stoppered flask.

-

-

Titration:

-

Add concentrated hydrochloric acid and the indicator solvent (e.g., 5-6 mL of chloroform) to the sample solution.[18]

-

Titrate with the standard KIO₃ solution. Shake the flask vigorously after each addition. The chloroform layer will initially turn violet due to the liberation of iodine.

-

The endpoint is reached when the violet color in the chloroform layer completely disappears.

-

-

Calculation:

-

Calculate the purity of the this compound sample based on the volume and normality of the KIO₃ titrant used. The reaction stoichiometry is: N₂H₄ + KIO₃ + 2HCl → N₂ + ICl + KCl + 3H₂O

-

Protocol 3: GC-MS Analysis of Hydrazine

Due to its high polarity and reactivity, hydrazine is not suitable for direct GC analysis. Derivatization is required to convert it into a more volatile and stable compound. This method is highly sensitive and suitable for trace-level detection.[19][20]

Methodology:

-

Derivatization Reagent: Prepare a solution of a suitable derivatizing agent. Common reagents include acetone (forms acetone azine) or ortho-phthalaldehyde (OPA).[20][21]

-

Sample Derivatization:

-

Mix the sample containing hydrazine with the derivatization reagent solution.

-

Optimize reaction conditions such as pH, temperature, and time to ensure complete derivatization (e.g., with OPA, pH 2, 70 °C for 20 min).[20]

-

-

Extraction:

-

Extract the resulting derivative into an organic solvent (e.g., methylene chloride).

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivative from other components.

-

MS Conditions: Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification. The characteristic ions of the derivative are used for identification.

-

-

Quantification:

-

Quantify the derivative using an external or internal standard method with a calibration curve prepared from derivatized hydrazine standards.

-

dot

Caption: Workflow for the analytical determination of this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. scribd.com [scribd.com]

- 6. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process [mdpi.com]

- 16. cdn.hach.com [cdn.hach.com]

- 17. osha.gov [osha.gov]

- 18. ajsonline.org [ajsonline.org]

- 19. researchgate.net [researchgate.net]

- 20. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Laboratory Personnel: A Technical Guide to Handling Hydrazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Hydrazine hydrate, a potent reducing agent and versatile chemical intermediate, is a cornerstone in various pharmaceutical and chemical syntheses. However, its utility is paralleled by significant health and safety risks. This technical guide provides a comprehensive overview of the essential safety precautions and handling procedures necessary to mitigate the dangers associated with this compound in a laboratory setting. Adherence to these protocols is critical for ensuring the well-being of all personnel.

This compound is acutely toxic, corrosive, a suspected human carcinogen, and a reproductive toxin.[1][2][3] It can cause severe damage to the skin, eyes, and respiratory tract upon contact.[2][4] Both acute and chronic exposures must be rigorously avoided.[1] This document outlines the necessary personal protective equipment (PPE), engineering controls, storage and handling protocols, emergency procedures, and waste disposal methods.

Hazard Identification and Exposure Limits

Understanding the inherent risks of this compound is the first step in safe handling. It is a combustible liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7]

Table 1: Hazardous Properties of this compound

| Property | Data | References |

| Appearance | Colorless, fuming, oily liquid with an ammonia-like odor. | [8][9] |

| Flash Point | 72°C (161.6°F) to 75°C (167°F) | [4][5][10][11] |

| Lower Explosive Limit (LEL) | 4.7% | [4][9] |

| Upper Explosive Limit (UEL) | 100% | [9] |

| Auto-ignition Temperature | 280°C (536°F) to 310°C (590°F) | [7][10] |

Exposure to this compound vapors must be kept below established occupational exposure limits.

Table 2: Occupational Exposure Limits for Hydrazine

| Agency | Limit | References |

| OSHA PEL (Permissible Exposure Limit) | 1 ppm (8-hour TWA) | [8][12][13] |

| NIOSH REL (Recommended Exposure Limit) | 0.03 ppm (2-hour Ceiling) | [8][12][14] |

| ACGIH TLV (Threshold Limit Value) | 0.01 ppm (8-hour TWA) | [12][15] |

| IDLH (Immediately Dangerous to Life or Health) | 50 ppm | [8][9][12] |

TWA: Time-Weighted Average

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

Primary exposure control should always be achieved through engineering solutions.

-

Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[1][2][3][16]

-

Ventilation: Adequate ventilation is crucial to keep airborne concentrations below exposure limits.[15][16]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the work area.[15][16][17]

-

Grounding and Bonding: Metal containers used for transferring this compound should be grounded and bonded to prevent static discharge, which could be an ignition source.[12][17]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for all personnel handling this compound.[1]

-

Respiratory Protection: For situations where exposure limits may be exceeded, such as during a spill, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive-pressure mode is required.[12][15]

-

Eye and Face Protection: Splash-proof chemical safety goggles are the minimum requirement.[1][2] A face shield worn in conjunction with goggles is highly recommended to protect against splashes.[1][2][17]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][3][18] It is important to consult the glove manufacturer's specifications for compatibility.[18]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[2][3][19] For tasks with a high risk of splashing, a chemical-resistant apron or full suit should be worn.[15][17]

Storage and Handling Procedures

Proper storage and handling are critical to prevent accidents and maintain the chemical's integrity.

Storage

-

Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[15][17]

-

Keep containers tightly closed and store them under an inert atmosphere, such as nitrogen.[6]

-

Store in a designated corrosives area and away from incompatible materials such as oxidizing agents, acids, and metals.[15][17][18]

-

Use secondary containment for all stored containers.[3]

Handling

-

Always handle this compound within a chemical fume hood.[2][3]

-

Use non-sparking tools and explosion-proof equipment.[12][18]

-

Avoid all personal contact, including inhalation and skin contact.

-

When handling, do not eat, drink, or smoke.[6]

-

Wash hands thoroughly after handling, even after removing gloves.[2]

-

Empty containers retain product residue and can be dangerous; they must be handled with the same precautions as full containers.[15][16]

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

Spills

Do not attempt to clean up a large spill of this compound yourself.[2][3]

-

Evacuate: Immediately evacuate the area and secure all entrances.[12][15]

-

Eliminate Ignition Sources: Remove all sources of ignition.[12][17]

-

Containment: For small spills, absorb the liquid with an inert, non-combustible material such as dry sand or vermiculite.[12][16] Do not use combustible materials like sawdust.[12][16] Place the absorbed material into a sealed container for disposal.[12]

-

Reporting: Notify the appropriate emergency response personnel and environmental health and safety (EHS) department.[2]

First Aid

Immediate medical attention is required for any exposure to this compound.[2][12]

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration.[15]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15]

Waste Disposal and Decontamination

This compound waste is considered hazardous and must be disposed of according to federal, state, and local regulations.[2][12]

Waste Disposal

-

Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate hazardous waste container.[2][19]

-

Contact your institution's EHS department for hazardous waste pickup and disposal procedures.[2]

Decontamination and Neutralization Protocol

A common method for neutralizing dilute this compound solutions involves oxidation with a hypochlorite solution. This procedure should only be performed by trained personnel with appropriate safety measures in place.

Experimental Protocol: Neutralization of Dilute this compound Waste

-

Dilution: Ensure the this compound waste is diluted with water to a concentration of 5% or less.[1][20] This should be done slowly in a well-ventilated fume hood.

-

Preparation of Neutralizing Agent: Prepare a dilute solution of sodium hypochlorite (household bleach, typically 5-8%) or calcium hypochlorite.[20][21]

-

Neutralization: Slowly add the hypochlorite solution to the diluted this compound waste with constant stirring. The reaction can be vigorous and generate heat and gas, so the addition must be controlled.[21] The reaction is: N₂H₄ + 2NaOCl → N₂ + 2H₂O + 2NaCl.[20]

-

Monitoring: Monitor the reaction for signs of completion, such as the cessation of gas evolution. The pH of the solution can also be checked.

-

Disposal: Once neutralized, the resulting solution should be disposed of as hazardous waste according to institutional guidelines.[20]

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate key workflows for handling this compound.

Caption: Standard Operating Procedure for Handling this compound.

Caption: Emergency Response Workflow for a this compound Spill.

References

- 1. benchchem.com [benchchem.com]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]

- 9. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. lanxess.com [lanxess.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. nj.gov [nj.gov]

- 13. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]

- 14. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. actylislab.com [actylislab.com]

- 18. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 19. artscimedia.case.edu [artscimedia.case.edu]

- 20. arxada.com [arxada.com]

- 21. cleartech.ca [cleartech.ca]

An In-depth Technical Guide to the Toxicity and Hazards of Hydrazine Hydrate Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicity and hazards associated with hydrazine hydrate exposure. It is intended to be a resource for researchers, scientists, and drug development professionals who may handle or encounter this compound in a laboratory or industrial setting. This document synthesizes key toxicological data, outlines experimental methodologies, and visualizes critical pathways to facilitate a thorough understanding of the risks and mechanisms of this compound toxicity.

Chemical and Physical Properties

This compound (N₂H₄·H₂O) is a colorless, fuming oily liquid with an ammonia-like odor.[1][2] It is a powerful reducing agent and is highly reactive.[2] For most applications, hydrazine is produced and used as an aqueous solution, commonly this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Animal studies indicate that hydrazines are rapidly absorbed following oral, inhalation, and dermal exposure and are quickly distributed to various tissues without significant accumulation at any specific site.[3] Tissue levels of hydrazine typically peak within one hour of exposure and become undetectable after 24 hours.[3]

The metabolism of hydrazine is complex and can involve acetylation to form acetylhydrazine and diacetylhydrazine, as well as conversion to ammonia and urea.[4] The formation of free radicals during its metabolism is believed to be a key factor in its toxic effects.[2][5] Human studies suggest that individuals with a slow acetylator genotype may clear hydrazine from the body more slowly, potentially increasing their susceptibility to its toxic effects. Metabolites are primarily excreted in the urine or released in expired air.

Mechanism of Toxicity

The toxicity of this compound is multifaceted, involving several mechanisms:

-

Neurotoxicity: Hydrazine disrupts the balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate.[3] It achieves this by inhibiting pyridoxine (vitamin B6) and its active form, pyridoxal 5'-phosphate (P5P), which is an essential cofactor for the enzyme glutamic acid decarboxylase responsible for GABA synthesis.[2][3] This reduction in GABA levels can lead to central nervous system effects such as seizures.[3]

-

Hepatotoxicity: Hydrazine is known to cause liver damage, characterized by fatty changes.[6] The parent compound, rather than its metabolites, is thought to be the primary cause of this hepatotoxicity.[6] It can lead to an increase in liver triglycerides and a decrease in hepatic glutathione.[6]

-

Genotoxicity and Carcinogenicity: The metabolic activation of hydrazine is a crucial step in its mechanism of toxicity, leading to the formation of reactive intermediates that can bind to and damage cellular biomolecules like DNA.[5] This is believed to be the primary mechanism behind its genotoxic and carcinogenic properties.[5]

-

Oxidative Stress: The biotransformation of hydrazine can generate free radical species, leading to oxidative stress.[5] This can deplete cellular levels of reduced glutathione, compromising cell integrity.[5]

Figure 1: Key mechanisms of this compound toxicity.

Health Effects of Exposure

Exposure to this compound can result in a range of adverse health effects, from acute irritation to chronic systemic damage.

Acute Effects

Acute exposure to this compound can cause severe health issues.[7] Symptoms can include irritation of the eyes, nose, and throat, as well as dizziness, headache, nausea, pulmonary edema, seizures, and coma.[7] Direct contact with the liquid can cause severe skin burns and eye damage, as it is corrosive.[1][7][8] Inhalation of high concentrations can lead to severe irritation of the respiratory tract.[9]

Chronic Effects

Long-term exposure to this compound can lead to damage to the lungs, liver, spleen, and thyroid in animals.[7] Chronic exposure in humans may result in damage to the lungs, liver, and mucous membranes.[9][10] It can also cause skin sensitization, leading to allergic reactions upon subsequent exposure.[1][8]

Carcinogenicity

Hydrazine is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[7] Animal studies have demonstrated that chronic exposure to hydrazine can lead to an increased incidence of lung, nasal cavity, and liver tumors in rodents.[7][11][12]

Genotoxicity

In vivo and in vitro studies have shown that hydrazine and its derivatives can induce genotoxic effects. Hydrazine has been found to be mutagenic in bacteria and can induce the formation of DNA adducts.[13] Studies using rat and mouse hepatocytes have shown positive results for DNA repair tests, indicating genotoxic potential.[14][15]

Reproductive and Developmental Toxicity

Animal studies have indicated that hydrazine exposure can have adverse effects on the reproductive system, including decreased sizes of ovaries and testes and reduced sperm production.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of hydrazine and this compound from various animal studies.

Table 1: Acute Lethal Dose and Concentration Values

| Species | Route | Parameter | Value | Reference(s) |

| Rat | Oral | LD50 | 60 - 129 mg/kg | [9][16][17][18] |

| Mouse | Oral | LD50 | 59 - 83 mg/kg | [9][10][17][18] |

| Rabbit | Dermal | LD50 | 91 mg/kg | [16][17] |

| Rat | Inhalation (4 hr) | LC50 | 570 ppm (0.75 mg/L) | [9][16][17] |

| Mouse | Inhalation (4 hr) | LC50 | 252 - 330 mg/m³ | [17][18] |

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Species | Route | Duration | Effect | NOAEL | LOAEL | Reference(s) |

| Mouse | Oral (drinking water) | 2 years | Liver effects | - | 0.2 ppm | |

| Rat | Oral (drinking water) | Lifetime | Body weight suppression | - | 0.13 mg/kg bw/day | [19] |

| Mouse | Oral (drinking water) | Lifetime | Body weight suppression | - | 0.3 mg/kg bw/day | [19] |

| Rat | Inhalation | Chronic | - | - | - | |

| Rat | Inhalation | Single (1 hr) | Nasal lesions | - | 750 ppm | [4] |

Occupational Exposure Limits

Several organizations have established occupational exposure limits for hydrazine to protect workers from its harmful effects.

Table 3: Occupational Exposure Limits for Hydrazine

| Organization | Limit | Value | Notes | Reference(s) |

| OSHA | PEL (8-hr TWA) | 1 ppm | - | [20][21] |

| NIOSH | REL (2-hr Ceiling) | 0.03 ppm | Potential Occupational Carcinogen | [20][21] |

| ACGIH | TLV (8-hr TWA) | 0.01 ppm | Skin notation, A3 Carcinogen | [20][21] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to provide a deeper understanding of how the toxicological data was generated.

Two-Year Chronic Toxicity and Carcinogenicity Study in Rodents